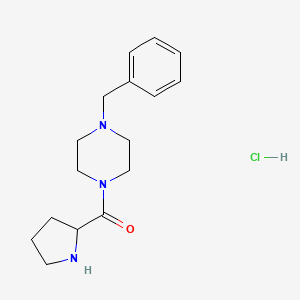

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride

Description

Chemical Identity and Nomenclature

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride possesses a well-defined chemical identity with specific nomenclature conventions established by international chemical databases. The compound is registered with the Chemical Abstracts Service number 1236259-37-2 and appears in the PubChem database under the identifier 56831891. The International Union of Pure and Applied Chemistry systematic name for this compound is (4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride, which accurately describes the connectivity and functional groups present in the molecule.

The molecular formula of this compound is C16H24ClN3O, indicating the presence of sixteen carbon atoms, twenty-four hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom. This formula corresponds to a molecular weight of 309.83 grams per mole, calculated according to standard atomic weights. The compound exists as a hydrochloride salt, formed through the protonation of one of the nitrogen atoms in the parent molecule by hydrochloric acid.

Table 1: Chemical Identity and Nomenclature Data

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1236259-37-2 |

| PubChem Compound Identifier | 56831891 |

| International Union of Pure and Applied Chemistry Name | (4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride |

| Molecular Formula | C16H24ClN3O |

| Molecular Weight | 309.83 g/mol |

| Parent Compound Identifier | 18073163 |

The compound is known by several synonymous names in chemical literature, including (4-Benzylpiperazin-1-yl)(pyrrolidin-2-yl)methanone hydrochloride, 1-benzyl-4-(pyrrolidine-2-carbonyl)piperazine hydrochloride, and (4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride. These alternative names reflect different approaches to describing the same molecular structure while maintaining chemical accuracy and clarity.

The parent compound, (4-Benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone, exists without the hydrochloride salt and has its own PubChem identifier of 18073163. The relationship between the parent compound and its hydrochloride salt illustrates the importance of salt formation in pharmaceutical chemistry, where the addition of hydrochloric acid improves the compound's physical and chemical properties for research applications.

Molecular Geometry and Conformational Studies

The molecular geometry of this compound is characterized by the three-dimensional arrangement of its constituent heterocyclic rings and the flexibility inherent in their connecting bonds. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms influencing the overall ring geometry through their lone pair electrons and sp3 hybridization. Research on piperazine conformations indicates that the nitrogen-hydrogen bonds in piperazine rings prefer the equatorial position by approximately the same energetic preference observed in piperidine systems.

The pyrrolidine component of the molecule exhibits pseudorotational behavior, a characteristic feature of five-membered rings. Theoretical studies on pyrrolidine conformations have demonstrated that the nitrogen-hydrogen bond in pyrrolidine preferentially adopts an equatorial orientation, with computational methods including Hartree-Fock, post-Hartree-Fock, and density functional theory calculations supporting this conformational preference. The pseudorotational process involves the systematic movement of the ring pucker around the five-membered ring, creating multiple low-energy conformational states that interconvert rapidly at room temperature.

Table 2: Conformational Characteristics of Ring Systems

| Ring System | Preferred Conformation | Conformational Process | Energy Barrier |

|---|---|---|---|

| Piperazine | Chair | Ring inversion | Moderate |

| Pyrrolidine | Envelope/Twist | Pseudorotation | Low |

| Benzyl Group | Extended | Rotation around C-N bond | Low |

| Amide Bond | Planar | Restricted rotation | High |

The amide linkage connecting the pyrrolidine and piperazine moieties exhibits restricted rotation due to partial double bond character arising from resonance between the carbonyl group and the nitrogen lone pair. This restriction influences the overall molecular conformation and creates distinct rotational isomers that may have different biological activities. The benzyl substituent on the piperazine ring provides additional conformational flexibility through rotation around the carbon-nitrogen bond connecting the benzyl group to the piperazine ring.

Computational studies on related piperazine derivatives have revealed that the presence of substituents on the piperazine nitrogen atoms can significantly influence the preferred conformations of the ring system. The benzyl group in this compound introduces steric considerations that may favor specific orientations of the piperazine ring relative to the pyrrolidine moiety. Density functional theory calculations at the B3LYP level have been successfully employed to investigate similar compounds, providing insights into frontier molecular orbital energies, molecular electrostatic potential distributions, and global reactivity descriptors.

The overall molecular geometry is further influenced by intramolecular interactions, including potential hydrogen bonding between the nitrogen atoms and any available hydrogen bond donors, as well as π-π stacking interactions involving the benzyl aromatic ring. These interactions contribute to the stabilization of specific conformational states and influence the molecule's behavior in different environments, including solution and solid-state conditions.

Crystallographic Data and Solid-State Structure

The crystallographic analysis of this compound provides detailed information about its solid-state organization and intermolecular interactions. Crystal structures reveal the precise three-dimensional arrangement of molecules within the crystalline lattice and the forces that govern their packing behavior. The formation of the hydrochloride salt typically enhances the crystallization properties of the compound by providing additional electrostatic interactions between the protonated nitrogen centers and chloride anions.

In crystalline materials, the ordered arrangement of molecules is described by the unit cell, which represents the smallest repeating unit that contains all the symmetry elements of the crystal structure. The unit cell is characterized by six lattice parameters: three edge lengths (a, b, c) and three angles (α, β, γ) that define the geometry of the parallelepiped structure. The symmetry properties of the crystal are classified according to one of the 230 possible space groups, which describe all the symmetry operations that leave the crystal structure unchanged.

Table 3: Typical Crystallographic Parameters for Piperazine-Pyrrolidine Derivatives

| Parameter | Typical Range | Significance |

|---|---|---|

| Unit Cell Volume | 1000-3000 Ų | Molecular packing efficiency |

| Space Group | P21/c, P-1, P212121 | Molecular symmetry |

| Density | 1.2-1.4 g/cm³ | Packing density |

| Temperature | 150-298 K | Data collection conditions |

The solid-state structure of piperazine-containing compounds often exhibits hydrogen bonding networks that stabilize the crystal lattice. In the case of this compound, the presence of multiple nitrogen atoms capable of participating in hydrogen bonding, combined with the chloride anion from the hydrochloride salt, creates opportunities for extensive intermolecular interactions. These interactions typically include nitrogen-hydrogen to chloride hydrogen bonds, as well as weaker carbon-hydrogen to oxygen or nitrogen interactions.

The pyrrolidine ring in the solid state adopts a specific conformation that minimizes steric clashes while maximizing favorable intermolecular contacts. Research on related compounds has shown that pyrrolidine rings in crystal structures often exhibit envelope or twist conformations, with the nitrogen atom positioned either above or below the plane defined by the other four carbon atoms. The choice of conformation is influenced by the crystal packing requirements and the need to optimize intermolecular interactions.

The benzyl group orientation in the crystal structure is determined by a combination of steric factors and potential π-π stacking interactions with neighboring aromatic rings. Crystallographic studies of benzyl-substituted piperazines have revealed that the aromatic rings can adopt various orientations relative to the piperazine plane, depending on the specific packing requirements of the crystal. These orientations can significantly influence the overall crystal stability and may affect the compound's physical properties such as melting point, solubility, and polymorphic behavior.

The coordination number and atomic packing factor of the crystal structure provide insights into the efficiency of molecular packing within the crystalline lattice. Higher packing efficiencies typically correspond to more stable crystal forms and may influence the compound's dissolution and bioavailability properties. The presence of void spaces or channels within the crystal structure can also affect the compound's stability under different storage conditions and its susceptibility to hydration or desolvation processes.

Properties

IUPAC Name |

(4-benzylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.ClH/c20-16(15-7-4-8-17-15)19-11-9-18(10-12-19)13-14-5-2-1-3-6-14;/h1-3,5-6,15,17H,4,7-13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFXWRPXDGLUASN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Benzylpiperazine

4-Benzylpiperazine is a critical starting material. It can be prepared by:

- Catalytic hydrogenation of 4-cyanopyridine followed by benzylation.

- Alternatively, direct benzylation of piperazine at the 4-position under controlled conditions.

The benzyl group introduction is essential for the final compound's pharmacophoric properties.

Preparation of Pyrrolidin-2-yl Carbonyl Derivative

The pyrrolidinyl moiety is introduced as a 2-pyrrolidinyl carboxylic acid or its activated form (e.g., acid chloride or carbonyldiimidazole (CDI)-activated intermediate).

Detailed Amide Bond Formation Methods

Two prominent methods are reported for the amide coupling step:

Carbonyldiimidazole (CDI) Activation Method

- The pyrrolidin-2-yl carboxylic acid is activated by reaction with CDI in an anhydrous solvent such as dry dichloromethane (DCM) at room temperature.

- The resulting acyl imidazole intermediate is then reacted with 4-benzylpiperazine under an inert atmosphere (nitrogen) at 0 °C to room temperature.

- The reaction typically proceeds for 1–2 hours, yielding the amide intermediate.

- Workup involves washing with aqueous sodium chloride and water, drying over anhydrous sodium sulfate, and solvent evaporation.

- Purification is achieved by chromatography or recrystallization.

This method affords good yields (typically 36–68%) and high purity of the amide intermediate.

Acyl Chloride Coupling Method

- The pyrrolidinyl acid is converted to its corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.

- The acyl chloride is then reacted directly with 4-benzylpiperazine in a dry solvent such as tetrahydrofuran (THF) with triethylamine as a base catalyst.

- The reaction is carried out at 0 °C to room temperature over 1–3 days.

- Workup includes solvent removal, washing with sodium carbonate solution and brine, drying, and purification.

This method also yields the desired amide effectively but requires careful control due to the reactive acyl chloride intermediate.

Conversion to Hydrochloride Salt

The free base amide is converted to the hydrochloride salt by treatment with hydrochloric acid in a suitable solvent (e.g., ethanol or ethyl acetate). This step:

- Enhances compound stability.

- Improves water solubility.

- Facilitates isolation as a crystalline solid.

Summary of Preparation Steps in Table Form

| Step No. | Process Description | Reagents/Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Synthesis of 4-benzylpiperazine | Benzylation of piperazine | Various | Variable | Starting material for amide formation |

| 2 | Activation of pyrrolidin-2-yl carboxylic acid | CDI or conversion to acyl chloride | DCM (CDI), THF (Acyl chloride) | 36–68 (CDI method) | Formation of reactive acyl intermediate |

| 3 | Amide bond formation with 4-benzylpiperazine | Reaction at 0 °C to RT under nitrogen | DCM or THF | 54–68 | Reaction time: 1–3 hours (CDI), up to 3 days (Acyl chloride) |

| 4 | Workup and purification | Washing, drying, chromatography/recrystallization | Aqueous NaCl, Na2CO3 | - | Removal of impurities and isolation |

| 5 | Hydrochloride salt formation | Treatment with HCl in ethanol or ethyl acetate | Ethanol/EtOAc | High | Yields crystalline hydrochloride salt |

Research Findings and Functional Group Tolerance

- The CDI activation method shows good tolerance for various functional groups, including secondary amines like pyrrolidine and piperazine derivatives.

- Tosyl derivatives of amines similar to 4-benzylpiperazine have been successfully detosylated, indicating robustness in synthetic modifications.

- The amide bond formation is efficient and reproducible, making this approach suitable for scale-up and further medicinal chemistry optimization.

Analytical Characterization (Brief Overview)

- NMR Spectroscopy: Confirms the formation of the amide bond and integrity of the benzyl and pyrrolidinyl groups.

- IR Spectroscopy: Shows characteristic amide carbonyl stretching around 1640 cm⁻¹.

- Melting Point: Hydrochloride salts typically exhibit sharp melting points, confirming purity.

- Mass Spectrometry: Confirms molecular weight consistent with C16H24ClN3O.

Chemical Reactions Analysis

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the compound reacts with nucleophiles to form new products.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, inert atmosphere.

Substitution: Nucleophiles such as amines, alcohols, or halides, under basic or acidic conditions.

Major Products Formed:

Oxidation: Various oxidized derivatives of the compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride: has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and inflammation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural analogs from the evidence include:

Functional and Pharmacological Implications

Polarity and Solubility: The pyridinyl substituent in introduces a polar aromatic ring, likely improving aqueous solubility compared to the benzyl group in the target compound. This could influence bioavailability and CNS penetration.

The target compound’s pyrrolidinyl group, being a saturated heterocycle, may confer greater metabolic stability .

Pharmaceutical Relevance: Impurities like those in (e.g., iodinated or desethyl derivatives) underscore the importance of rigorous quality control in piperazinyl methanone synthesis. The target compound’s synthesis may require similar purification steps to avoid analogous byproducts .

Biological Activity

(4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride, a synthetic compound, has gained attention in medicinal chemistry due to its potential pharmacological applications, particularly in the central nervous system (CNS). This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and applications.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a piperazine ring and a pyrrolidine moiety. Its molecular formula is C₁₆H₂₄ClN₃O, with a molecular weight of 299.84 g/mol. The compound is soluble in water, which enhances its bioavailability for biological studies.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄ClN₃O |

| Molecular Weight | 299.84 g/mol |

| Solubility | Soluble in water |

| Melting Point | Not specified |

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors and transporters. It has been identified as a potential inhibitor of the dopamine transporter (DAT), which plays a crucial role in regulating dopamine levels in the brain. This action suggests implications for treating disorders related to dopamine dysregulation, such as schizophrenia and addiction .

In Vitro Studies

Recent studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For instance, the compound was evaluated for its cytotoxicity using the MTT assay against human cancer cell lines including BT-474 and HeLa. The results indicated that it exhibits significant cytotoxicity with an IC50 value lower than 1 µM for certain cancer types .

Table: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| BT-474 | 0.99 |

| HeLa | 1.25 |

| MCF-7 | 1.50 |

Apoptosis Induction

Further investigations revealed that this compound induces apoptosis in cancer cells via cell cycle arrest at the G2/M phase. Flow cytometric analysis showed increased populations of cells at sub-G1 and G2/M phases upon treatment with this compound .

Case Studies

A notable case study involved the evaluation of this compound's effects on cellular signaling pathways. Researchers observed that treatment with this compound led to significant modulation of signaling pathways involved in cell proliferation and survival, highlighting its potential as a therapeutic agent .

Q & A

Basic: What are the recommended synthetic routes for (4-Benzyl-1-piperazinyl)(2-pyrrolidinyl)methanone hydrochloride?

The synthesis typically involves multi-step reactions under controlled conditions. Key steps include:

- Coupling reactions : Reacting 4-benzylpiperazine derivatives with 2-pyrrolidinyl methanone precursors, often using coupling reagents like EDCI or HOBt in anhydrous solvents (e.g., DCM or THF) .

- Salt formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility and stability .

- Purification : Column chromatography (e.g., n-hexane/EtOAc gradients) or recrystallization to achieve >90% purity .

Basic: What analytical methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity, with specific attention to benzyl and pyrrolidine proton environments .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 columns, UV detection at 254 nm) assesses purity (>95% peak area) and retention time consistency .

- Elemental Analysis : Validates molecular formula by comparing calculated vs. observed C, H, N percentages (e.g., C: 72.04% observed vs. 72.85% calculated) .

Basic: What safety precautions are required for handling this compound?

- Decomposition risks : Under high heat, it may release hazardous gases (e.g., CO, HCl). Use fume hoods and fire-resistant materials .

- Stability : Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

- PPE : Wear nitrile gloves, lab coats, and safety goggles during synthesis .

Advanced: How can researchers investigate its pharmacological targets?

- Receptor binding assays : Screen against GPCRs (e.g., histamine or serotonin receptors) using radioligand displacement or fluorescence polarization .

- Functional studies : Measure cAMP or calcium flux in cell lines expressing target receptors to assess agonism/antagonism .

- Structural analogs : Compare activity with related piperazine-pyrrolidinone derivatives to identify critical pharmacophores .

Advanced: How should discrepancies in pharmacological data (e.g., varying IC50 values) be addressed?

- Purity verification : Re-analyze compound purity via HPLC and NMR to rule out impurities affecting bioactivity .

- Assay standardization : Ensure consistent cell lines, buffer conditions (pH, ionic strength), and incubation times across replicates .

- Negative controls : Include known antagonists/inhibitors to validate assay sensitivity .

Advanced: What strategies optimize analytical method development for this compound?

- HPLC optimization : Adjust mobile phase (e.g., acetonitrile/water with 0.1% TFA) to improve peak resolution and reduce tailing .

- Mass spectrometry (MS) : Use ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H]+ = 227.7 Da) .

- Stability-indicating methods : Perform forced degradation (heat, light, pH extremes) to validate method robustness .

Basic: How can solubility and formulation challenges be addressed?

- Solubility screening : Test in aqueous buffers (PBS, pH 7.4), DMSO, or PEG-400. Use molarity calculators to prepare stock solutions .

- Salt selection : Compare hydrochloride with other salts (e.g., oxalate) for improved bioavailability .

- Lyophilization : For long-term storage, lyophilize aqueous solutions with cryoprotectants (e.g., trehalose) .

Advanced: What structural modifications enhance its bioactivity?

- Heterocyclic substitutions : Replace benzyl with substituted aryl groups (e.g., chloro or methoxy) to modulate lipophilicity and receptor affinity .

- Stereochemistry : Synthesize enantiomers via chiral chromatography and compare activity to identify optimal configurations .

- Prodrug design : Introduce ester or amide prodrug moieties to improve membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.